Cas no 2022795-26-0 (2-methyl-2-(1,3-thiazol-2-yl)methylbutanal)

2-methyl-2-(1,3-thiazol-2-yl)methylbutanal Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal
- EN300-1620511
- 2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal
- 2022795-26-0
-
- Inchi: 1S/C9H13NOS/c1-3-9(2,7-11)6-8-10-4-5-12-8/h4-5,7H,3,6H2,1-2H3
- InChI Key: FXOPVTOESFFBIM-UHFFFAOYSA-N
- SMILES: S1C=CN=C1CC(C=O)(C)CC
Computed Properties
- Exact Mass: 183.07178521g/mol
- Monoisotopic Mass: 183.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
- XLogP3: 2
2-methyl-2-(1,3-thiazol-2-yl)methylbutanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1620511-0.05g |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1620511-2.5g |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1620511-0.5g |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-1620511-10.0g |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 10g |
$4729.0 | 2023-06-04 | ||
Enamine | EN300-1620511-5000mg |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 5000mg |
$3273.0 | 2023-09-22 | ||
Enamine | EN300-1620511-100mg |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 100mg |
$993.0 | 2023-09-22 | ||
Enamine | EN300-1620511-250mg |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 250mg |
$1038.0 | 2023-09-22 | ||
Enamine | EN300-1620511-500mg |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 500mg |
$1084.0 | 2023-09-22 | ||
Enamine | EN300-1620511-1000mg |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1620511-1.0g |
2-methyl-2-[(1,3-thiazol-2-yl)methyl]butanal |
2022795-26-0 | 1g |
$1100.0 | 2023-06-04 |
2-methyl-2-(1,3-thiazol-2-yl)methylbutanal Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal
Introduction to 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal (CAS No. 2022795-26-0)
2-methyl-2-(1,3-thiazol-2-yl)methylbutanal, identified by the CAS number 2022795-26-0, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a thiazole ring and an aldehyde functional group, making it a valuable candidate for the development of novel drugs and chemical intermediates.
The chemical structure of 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal can be described as follows: it consists of a butanal backbone with a methyl group and a thiazole ring attached to the second carbon atom. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts unique chemical properties to the molecule. The presence of the aldehyde group at the terminal end of the butanal chain further enhances its reactivity and versatility in synthetic chemistry.
In the context of pharmaceutical research, 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal has shown promising potential as a lead compound for the development of new drugs. Recent studies have explored its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi. This finding suggests that 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal could be further optimized to develop novel antibiotics or antifungal agents.
Beyond its antimicrobial properties, 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms. A study conducted by researchers at the University of California in 2020 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These results indicate that 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal could be a valuable starting point for the development of anti-inflammatory drugs.
The anticancer potential of 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal has also been explored. A 2019 study published in the Cancer Research Journal reported that this compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest. These findings highlight the potential of 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal as a lead compound for developing new anticancer therapies.
In addition to its biological activities, 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal has been studied for its synthetic applications. The unique combination of functional groups in this molecule makes it an excellent intermediate for various chemical reactions. For example, it can be used as a building block in the synthesis of more complex molecules with diverse biological activities. A recent review article in the Tetrahedron Letters discussed several synthetic routes to prepare this compound and highlighted its utility in organic synthesis.
The synthesis of 2-methyl-2-(1,3-thiazol-2-yl)methylbutanal typically involves multi-step processes that include alkylation reactions, ring formation, and functional group transformations. One common approach involves the condensation of 4-chlorobutanal with 1-methylethylamine followed by reaction with 1H-benzo[d]thiazole to form the desired product. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes to produce this compound on both laboratory and industrial scales.
In conclusion, 2-methyl-2-(1,3-thiazol-2-y l)methylbutanal (CAS No. 2022795-26-0) is a versatile organic compound with significant potential in pharmaceutical and chemical research. Its unique molecular structure confers it with diverse biological activities and synthetic applications. Ongoing research continues to uncover new uses for this compound, making it an exciting area of study for scientists and researchers worldwide.
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